2-Hydroxybutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate:

- Synthesis of Medicines: 2-Hydroxybutanenitrile serves as a chemical intermediate in the synthesis of various medicines. Its specific role can vary depending on the desired drug, but it generally acts as a building block or precursor molecule. For instance, it can be used to create specific functional groups or chains within a medicine's structure. [Source: Biosynth, ]

Organic Synthesis Reagent:

- Functional Group Introduction: 2-Hydroxybutanenitrile finds use as a reagent in organic synthesis. It provides a readily available source of the hydroxy group (OH), which plays a crucial role in various organic functionalities. Through specific reactions, chemists can utilize 2-hydroxybutanenitrile to introduce this group into desired organic compounds, leading to the creation of new molecules with tailored properties. [Source: Sigma-Aldrich, ]

Enzyme Induction Studies:

- Investigating Cellular Processes: In some biological research, scientists use 2-hydroxybutanenitrile to induce specific enzymes within cells. These enzymes are essential for various cellular processes, and studying their activity helps researchers understand how these processes work. By observing the effects of 2-hydroxybutanenitrile on enzyme activity, scientists can gain valuable insights into cellular function and regulation. [Source: PubChem, ]

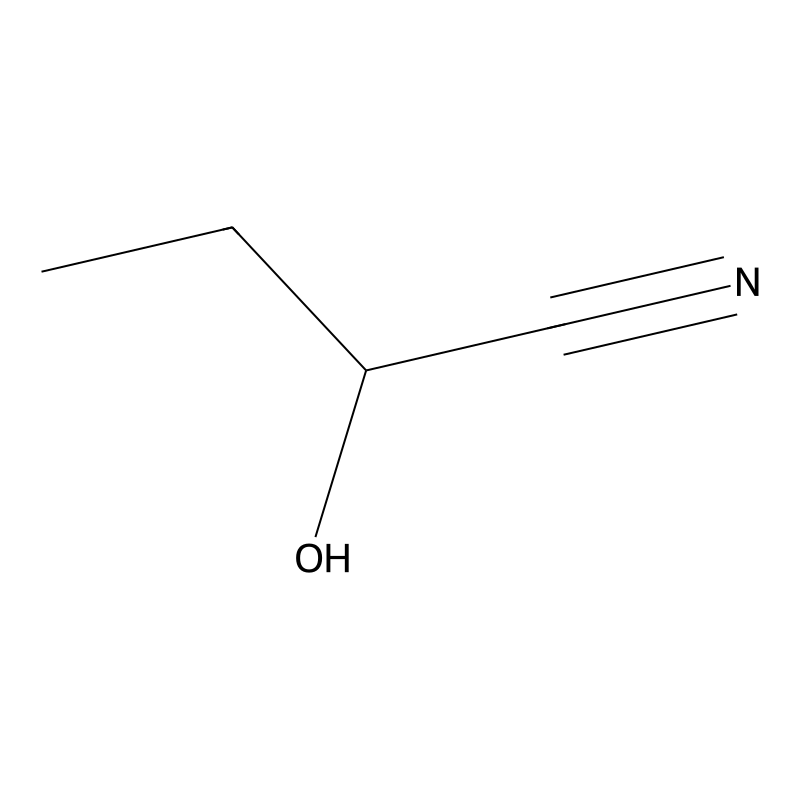

2-Hydroxybutanenitrile, also known as 2-hydroxybutyronitrile, is a cyanohydrin with the molecular formula C₄H₇NO. It features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to the second carbon of a four-carbon chain. This compound exists in two enantiomeric forms due to the presence of a chiral center at the second carbon atom, making it optically active. The compound can be synthesized through nucleophilic addition reactions involving aldehydes or ketones with hydrogen cyanide or its derivatives .

- Nucleophilic Addition: The nitrile group can undergo hydrolysis to form 2-hydroxybutanoic acid when treated with water and an acid or base .

- Cannizzaro Reaction: In the presence of strong bases, aldehydes can undergo disproportionation, leading to the formation of alcohols and carboxylic acids, although 2-hydroxybutanenitrile itself does not directly participate in this reaction .

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Research indicates that 2-hydroxybutanenitrile exhibits biological activity, particularly in enzymatic reactions. It can be produced enzymatically from substrates using hydroxynitrile lyases derived from plants like Manihot esculenta (cassava). These enzymes facilitate the conversion of aldehydes and ketones into their corresponding hydroxynitriles, including 2-hydroxybutanenitrile, which may have implications in metabolic pathways and biosynthetic processes .

The synthesis of 2-hydroxybutanenitrile can be achieved through several methods:

- Nucleophilic Addition of Hydrogen Cyanide:

- Enzymatic Synthesis:

2-Hydroxybutanenitrile has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds and could potentially play roles in drug development due to its biological activity.

- Agricultural Chemicals: Its derivatives may be utilized in creating agrochemicals.

- Organic Synthesis: It is used as a building block in organic synthesis for producing more complex molecules.

Interaction studies involving 2-hydroxybutanenitrile focus on its reactivity and potential biological effects. The compound's interactions typically involve nucleophilic addition mechanisms where its nitrile group reacts with various nucleophiles. Additionally, studies on its enzymatic production highlight its role in metabolic pathways and potential therapeutic applications.

Several compounds share structural similarities with 2-hydroxybutanenitrile, including:

- 2-Hydroxypropanenitrile (Acetone Cyanohydrin): Similar structure but differs by one carbon atom; it also exhibits optical isomerism.

- 3-Hydroxybutyronitrile: Contains a hydroxyl group on the third carbon instead of the second; may have different reactivity patterns.

- Butyronitrile: Lacks the hydroxyl group; primarily used as a solvent and intermediate.

| Compound | Structure | Key Features |

|---|---|---|

| 2-Hydroxybutanenitrile | C₄H₇NO | Optically active; used in pharmaceuticals |

| 2-Hydroxypropanenitrile | C₄H₇NO | Racemic mixture; derived from acetone |

| 3-Hydroxybutyronitrile | C₄H₇NO | Hydroxyl on third carbon; different reactivity |

| Butyronitrile | C₄H₆N | No hydroxyl group; used as a solvent |

- Nitrile group: Imparts electrophilicity to the adjacent carbon, facilitating nucleophilic attacks (e.g., hydrolysis to carboxylic acids).

- Hydroxyl group: Enables hydrogen bonding and serves as a site for oxidation or substitution reactions.

Industrial and Synthetic Significance

2-Hydroxybutanenitrile is a critical intermediate in organic synthesis, with applications in:

- Pharmaceuticals: Precursor to β-blockers and antihypertensive agents.

- Agrochemicals: Building block for herbicides and insecticides.

- Chiral synthesis: Substrate for hydroxynitrile lyases (HNLs) to produce enantiopure cyanohydrins.

Its industrial production involves the base-catalyzed addition of hydrogen cyanide (HCN) to propanal, often employing NaCN or KCN under controlled conditions.

Primary Structural Classification as a Cyanohydrin

2-Hydroxybutanenitrile belongs to the fundamental organic chemical classification known as cyanohydrins, which are characterized by the presence of both a hydroxyl group and a nitrile group attached to the same carbon atom [1]. The general structural formula for cyanohydrins is R₂C(OH)CN, where R represents hydrogen, alkyl, or aryl groups [1] [2]. In the specific case of 2-hydroxybutanenitrile, the compound exhibits the characteristic cyanohydrin functionality with a hydroxyl group (-OH) and a nitrile group (-C≡N) bonded to the same sp³ hybridized carbon atom [3].

The cyanohydrin classification of 2-hydroxybutanenitrile is further supported by its formation mechanism, which involves the nucleophilic addition of hydrogen cyanide to propionaldehyde [4] [5]. This reaction follows the typical cyanohydrin formation pathway where the cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, followed by protonation to yield the final cyanohydrin product [6] [7]. The structural designation of 2-hydroxybutanenitrile as propionaldehyde cyanohydrin reflects this direct synthetic relationship [4] [8].

Cyanohydrins are industrially significant precursors to carboxylic acids and amino acids, representing an important class of organic compounds in synthetic chemistry [1]. The functional group arrangement in 2-hydroxybutanenitrile, with both electron-withdrawing nitrile and electron-donating hydroxyl functionalities on the same carbon center, creates unique reactivity patterns characteristic of the cyanohydrin family [9]. This dual functionality enables 2-hydroxybutanenitrile to serve as a versatile building block in organic synthesis, particularly in pharmaceutical and specialty chemical applications [10].

| Cyanohydrin Classification Data |

|---|

| General Formula: R₂C(OH)CN |

| Functional Groups: Hydroxyl (-OH) and Nitrile (-C≡N) |

| Carbon Hybridization: sp³ at the cyanohydrin center |

| Parent Aldehyde: Propionaldehyde (CH₃CH₂CHO) |

| Formation Mechanism: Nucleophilic addition of HCN |

| Industrial Significance: Precursor to carboxylic acids and amino acids |

Systematic Naming Conventions and Common Synonyms

The systematic nomenclature of 2-hydroxybutanenitrile follows International Union of Pure and Applied Chemistry conventions for nitrile compounds, where the suffix "nitrile" is added to the parent alkane chain containing the cyano group [11]. The carbon atom bearing the nitrile functionality is designated as carbon-1, and the longest carbon chain including this carbon determines the base name [11] [12]. In this compound, the four-carbon chain yields "butane" as the root, with "nitrile" as the functional group suffix, resulting in "butanenitrile" [4] [5].

The hydroxyl substituent at the second carbon position is indicated by the prefix "2-hydroxy-", giving the complete systematic name 2-hydroxybutanenitrile [4] [8]. This naming convention emphasizes the primary nitrile functionality while clearly indicating the position and nature of the hydroxyl substituent [11]. The Chemical Abstracts Service has assigned the registry number 4476-02-2 to this compound, providing a unique identifier for database searches and regulatory purposes [4] [8].

Additional synonymous designations include "butanenitrile, 2-hydroxy-" following Chemical Abstracts indexing conventions, and "2-oxidanylbutanenitrile" representing a more recent systematic nomenclature approach [4] [13]. The MDL number MFCD00042729 and Beilstein registry reference 4-03-00-00757 provide additional database identifiers for this compound [4] [5]. The DSSTox substance identifier DTXSID90963276 facilitates environmental and toxicological database searches [4] [13].

Historical Context in Nitrile Chemistry

The historical development of nitrile chemistry provides essential context for understanding 2-hydroxybutanenitrile's place within this important class of organic compounds. The foundation of nitrile chemistry traces back to 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide, marking the discovery of the first member of the nitrile family [14] [15] [16]. Scheele's pioneering work established the groundwork for subsequent investigations into cyanide-containing compounds and their derivatives [17] [18].

The systematic study of nitriles advanced significantly in the early nineteenth century through the contributions of Joseph Louis Gay-Lussac, who successfully prepared pure hydrogen cyanide in 1811 [14] [16]. This achievement enabled more controlled synthetic investigations and paved the way for the development of more complex nitrile-containing molecules [17] [19]. The work of Friedrich Wöhler and Justus von Liebig in 1832 represented another crucial milestone with their preparation of benzonitrile, despite initially achieving minimal yields that limited comprehensive characterization [14] [16] [20].

Théophile-Jules Pelouze's synthesis of propionitrile in 1834 demonstrated the expanding scope of nitrile chemistry and its potential applications [14] [16] [20]. Hermann Fehling's improved synthesis of benzonitrile in 1844 through heating ammonium benzoate provided sufficient material for detailed chemical research and structural determination [14]. Fehling's work was particularly significant as he coined the term "nitrile" for this class of compounds, establishing the nomenclature that remains in use today [14].

The development of cyanohydrin chemistry, which directly relates to 2-hydroxybutanenitrile, emerged from these foundational discoveries in nitrile synthesis. The understanding that hydrogen cyanide could add across carbonyl double bonds to form cyanohydrins represented a major advancement in synthetic organic chemistry [1] [7]. This reaction mechanism, involving nucleophilic attack by cyanide ion followed by protonation, became a standard method for carbon-carbon bond formation and remains industrially significant [6] [21].

| Historical Milestones in Nitrile Chemistry |

|---|

| 1782: Carl Wilhelm Scheele synthesizes hydrogen cyanide |

| 1811: Joseph Louis Gay-Lussac prepares pure hydrogen cyanide |

| 1832: Friedrich Wöhler and Justus von Liebig prepare benzonitrile |

| 1834: Théophile-Jules Pelouze synthesizes propionitrile |

| 1844: Hermann Fehling coins the term "nitrile" |

| Industrial Era: Development of cyanohydrin formation reactions |

Molecular Formula and Structural Composition

2-Hydroxybutanenitrile exhibits the molecular formula C4H7NO, representing a relatively simple organic molecule with a molecular weight of 85.10 grams per mole [1] [2] [3]. The structural composition consists of a four-carbon backbone bearing both a hydroxyl group (-OH) and a nitrile group (-CN), classifying it as a cyanohydrin derivative [4] [5]. The compound's structure can be represented through its SMILES notation as CCC(C#N)O, indicating the sequential arrangement of two carbon atoms followed by a carbon bearing both the hydroxyl and nitrile substituents [1] [2] [3].

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxybutanenitrile, reflecting the positioning of the hydroxyl group on the second carbon of the butane chain with the nitrile group attached to the same carbon [1] [6] [3]. This structural arrangement creates a chiral center at the second carbon atom, resulting in the existence of two enantiomeric forms: (R)-2-hydroxybutanenitrile and (S)-2-hydroxybutanenitrile [1] [7].

The molecular structure demonstrates characteristic features of cyanohydrins, which are formed through the nucleophilic addition of hydrogen cyanide to carbonyl compounds [4] [5]. In this case, the compound represents the cyanohydrin derivative of propionaldehyde, hence its alternative name "propionaldehyde cyanohydrin" [2] [8] [3]. The presence of both electron-withdrawing (nitrile) and electron-donating (hydroxyl) groups within the same molecule creates unique electronic properties that influence the compound's reactivity and stability patterns.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C4H7NO [1] [2] [3] | Four carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom |

| Molecular Weight | 85.10 g/mol [1] [2] [3] | Calculated from atomic masses |

| SMILES Notation | CCC(C#N)O [1] [2] [3] | Linear representation of molecular structure |

| Canonical SMILES | CCC(O)C#N [9] | Alternative SMILES representation |

| Functional Groups | Hydroxyl (-OH), Nitrile (-CN) [4] [5] | Primary functional groups defining chemical properties |

| Chiral Centers | 1 [11] | Located at the second carbon atom |

The structural composition reveals significant implications for the compound's chemical behavior, particularly regarding its potential for hydrogen bonding through the hydroxyl group and its electrophilic character at the nitrile carbon [5]. These structural features contribute to the compound's solubility characteristics and its ability to participate in various chemical transformations.

CAS Registry Numbers and Database Identifiers

2-Hydroxybutanenitrile possesses a comprehensive set of database identifiers that facilitate its identification and cataloging across various chemical databases and regulatory systems. The primary Chemical Abstracts Service (CAS) Registry Number is 4476-02-2, which serves as the definitive identifier for this compound in chemical literature and commercial applications [1] [2] [3].

The compound's registration in the European Chemicals Agency system is represented by the EINECS (European Inventory of Existing Commercial Chemical Substances) number 224-753-1 [2] [12]. This identifier ensures compliance with European Union chemical regulations and facilitates international trade and safety documentation [3]. The MDL (Molecular Design Limited) number MFCD00042729 provides additional cataloging within specialized chemical databases used for structure-activity relationship studies and molecular modeling applications [2] [13].

International database systems have assigned multiple identifiers to ensure comprehensive cataloging and cross-referencing capabilities. The ChEBI (Chemical Entities of Biological Interest) identifier CHEBI:197352 enables integration with biological and biochemical databases [1] [7]. The Japanese Chemical Substance Dictionary assigns the Nikkaji number J57.751K for domestic chemical inventory management [1] [3]. The United States Environmental Protection Agency's DSSTox (Distributed Structure-Searchable Toxicity) database utilizes the identifier DTXSID90963276 for toxicological data management and regulatory assessment [2] [12].

| Database | Identifier | Database Type | Primary Use |

|---|---|---|---|

| CAS Registry | 4476-02-2 [1] [2] [3] | Chemical Registry | Primary chemical identification |

| EINECS | 224-753-1 [2] [12] | European Chemicals Registry | EU regulatory compliance |

| MDL | MFCD00042729 [2] [13] | Molecular Data Registry | Structure-activity databases |

| ChEBI | CHEBI:197352 [1] [7] | Biological Interest Database | Biochemical applications |

| Nikkaji | J57.751K [1] [3] | Japanese Chemical Database | Japanese regulatory system |

| DSSTox | DTXSID90963276 [2] [12] | EPA Toxicity Database | Environmental safety assessment |

| WikiData | Q82945113 [14] | Knowledge Base | Open-access information |

| PubChem CID | 20553 [12] | Chemical Information Database | Research and education |

| ChemSpider | 19357 [15] | Chemical Database | Structure searching |

| BRN | 1699102 [15] | Beilstein Registry | Chemical literature |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (59.14%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (40.86%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (59.14%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (40.86%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (59.14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (59.14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard